![molecular formula C10H15ClN4 B1488327 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine CAS No. 1249609-79-7](/img/structure/B1488327.png)
2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine, involves various methods. One approach involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A detailed synthetic approach for pharmacologically active decorated diazines, including pyrimidines, is discussed in a book chapter .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine is characterized by a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 226.7 g/mol.Chemical Reactions Analysis
Pyrimidine derivatives, including 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine, can undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions . They can also be involved in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation reactions .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives, including 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine , are known for their potential in anticancer treatments. They can act as tyrosine kinase inhibitors and have been used in the development of drugs for treating myeloid leukemia . The structural diversity of pyrimidine allows for the synthesis of compounds with a wide range of biological activities, making them valuable in cancer research.
Antimicrobial and Antibacterial Agents
The pyrimidine scaffold is a common feature in many antimicrobial and antibacterial agents. The presence of a chloro and piperazinyl group in the compound enhances its activity against various bacterial strains. This makes it a candidate for developing new antibiotics to combat resistant bacteria .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . This property is crucial for developing new medications for chronic inflammatory diseases.
Cardiovascular Therapeutics
The structural flexibility of pyrimidine derivatives allows them to be used as cardiovascular agents, particularly as antihypertensive drugs. They can modulate blood pressure by affecting various pathways, including calcium channel antagonism .
Antidiabetic Research
Pyrimidine derivatives can act as DPP-IV inhibitors , which are important in the treatment of type 2 diabetes. They help in regulating blood glucose levels by influencing the activity of enzymes involved in glucose metabolism .
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in providing neuroprotection for retinal ganglion cells and causing vascular relaxation in the ocular ciliary artery. This opens up possibilities for treatments targeting eye diseases and conditions involving nerve damage .
Antiviral and Antiretroviral Effects
The compound’s ability to interfere with viral replication makes it a candidate for antiviral and antiretroviral drug development. It could be particularly useful in the treatment of HIV, where pyrimidine derivatives have shown efficacy .
Material Science Applications
Beyond biomedical applications, 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine can also be used in material science. Its molecular structure can be a building block for creating novel materials with specific properties, such as enhanced conductivity or fluorescence .
properties
IUPAC Name |
2-chloro-4-(4-ethylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)9-3-4-12-10(11)13-9/h3-4H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJPIOXYRNHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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